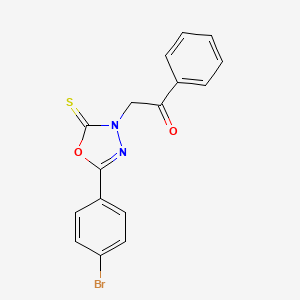
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is a labeled compound used primarily in scientific research. It is a derivative of alpha-ketoisovaleric acid, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate involves the incorporation of deuterium and carbon-13 isotopes into the alpha-ketoisovaleric acid framework. The process typically starts with the precursor compound, which undergoes isotopic exchange reactions to replace specific hydrogen atoms with deuterium. The carbon-13 isotope is introduced through a labeled methyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale isotopic exchange reactions under controlled conditions. The process requires specialized equipment to handle isotopes and ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and understand enzyme mechanisms.
Medicine: In metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily through its labeled isotopes. In NMR spectroscopy, the deuterium and carbon-13 isotopes provide distinct signals that help in elucidating molecular structures. The labeled compound can also be used to trace metabolic pathways, where its incorporation into biological systems allows researchers to track its transformation and interactions with various enzymes and metabolites.
類似化合物との比較
Sodium 3-methyl-2-oxobutanoate: A non-labeled version of the compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
Uniqueness: Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides more detailed information in NMR studies and allows for more precise tracing in metabolic studies compared to compounds labeled with only one isotope.
特性
分子式 |
C5H7NaO3 |
|---|---|
分子量 |
143.11 g/mol |
IUPAC名 |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3D; |
InChIキー |
WIQBZDCJCRFGKA-KDMRDBLJSA-M |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)[O-].[Na+] |
正規SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanamide](/img/structure/B12055858.png)

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)



![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)





![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)

